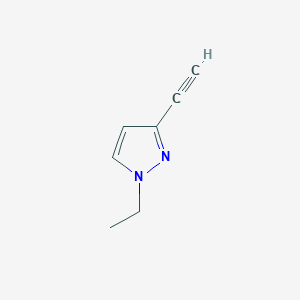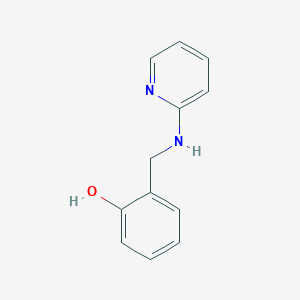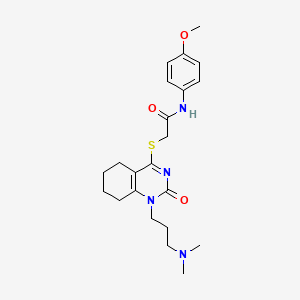![molecular formula C19H17BrClN3O2 B2661227 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide CAS No. 1788843-95-7](/img/structure/B2661227.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The synthesis of benzoxazole compounds involves the use of IR, 1H/13C-NMR, and mass spectroscopy . An electrochemical method has been developed to prepare 2-aminobenzoxazole by using acetic acid as an electrolyte .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using 1H NMR spectra which shows protons in the aromatic region . The peak at δ 10.169 ppm corresponds to –CHO proton .Chemical Reactions Analysis
Benzoxazole derivatives have been identified as a new class of GRK2 and 5 kinase inhibitor . They have been found to have potent inhibitory activities toward GRK2 and 5 .Physical And Chemical Properties Analysis
Benzoxazole derivatives are solid in form . They have a linear formula of C11H14O1N3Cl1 .Aplicaciones Científicas De Investigación
- Suvorexant Derivative : Suvorexant is a medication used to treat insomnia. Researchers have synthesized an active intermediate of Suvorexant using this compound . Its benzoxazole moiety plays a crucial role in its biological activity.
- PPARα Agonists : The compound’s scaffold resembles ®-K-13675, a PPARα agonist . Investigating its effects on peroxisome proliferator-activated receptors (PPARs) could lead to potential therapeutic applications.
- Researchers have developed an electrochemical method to prepare 2-aminobenzoxazole using acetic acid as an electrolyte. Notably, this method avoids the use of metal catalysts and supporting electrolytes, making it cleaner and more efficient .
- Computational studies and molecular docking experiments can explore the interactions between this compound and bacterial proteins. Investigating its antibacterial potential may yield promising results .
- While several methods exist for converting benzoxazole to 2-aminobenzoxazole, this compound offers a greener approach. Researchers continue to explore alternative synthetic pathways with reduced reaction times and fewer reagents .
- Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines serve as key intermediates in the synthesis of substituted imidazoles. This compound’s versatility contributes to its utility in constructing complex heterocyclic structures .
- By modifying substituents on the benzoxazole ring, researchers can investigate how these changes impact biological activity. For instance, O-alkyl moieties at specific positions may influence antimicrobial properties .
Medicinal Chemistry and Drug Development
Electrochemical Synthesis
Antibacterial and Antimicrobial Properties
Green Synthesis Routes
Imidazole Synthesis
Structure-Activity Relationship Studies
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c20-12-7-8-15(21)14(10-12)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGBDHLTALZXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)





![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)
![N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline](/img/structure/B2661159.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2661164.png)

